6-Hydroxy-DOPA

Description

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

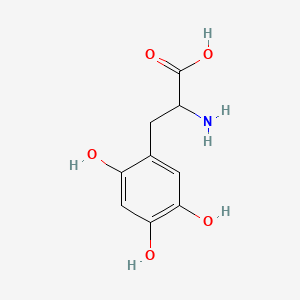

2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKRUSPZOTYMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00943928 | |

| Record name | 2,5-Dihydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21373-30-8 | |

| Record name | 3-(2,4,5-Trihydroxyphenyl)-DL-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21373-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxydopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00943928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYDOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HBL9XYQ8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neurotoxic Action of 6-Hydroxy-DOPA: A Technical Guide to its Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Hydroxy-DOPA (6-OH-DOPA) is a neurotoxic compound extensively utilized in preclinical research to model Parkinson's disease. As a prodrug, it readily crosses the blood-brain barrier and is subsequently converted to the active neurotoxin, 6-hydroxydopamine (6-OHDA). The selective destruction of catecholaminergic, particularly dopaminergic, neurons by 6-OHDA provides a robust platform for investigating disease pathogenesis and evaluating novel therapeutic strategies. This technical guide delineates the core mechanisms of 6-OHDA's action, from its selective uptake into neurons to the intricate signaling cascades that culminate in cell death. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support advanced research applications.

Core Mechanism of Action: A Multi-faceted Approach to Neurotoxicity

The neurotoxic effects of 6-OHDA are not mediated by a single event but rather a cascade of interconnected cellular insults. The primary mechanism hinges on its structural similarity to dopamine, which facilitates its selective uptake into dopaminergic and noradrenergic neurons through their respective plasma membrane transporters (DAT and NAT).[1][2][3] To achieve specific targeting of dopaminergic neurons, 6-OHDA is often co-administered with a noradrenaline reuptake inhibitor, such as desipramine, to protect noradrenergic neurons.[1][4]

Once inside the neuron, 6-OHDA unleashes its toxicity through three primary, often synergistic, mechanisms:

-

Generation of Reactive Oxygen Species (ROS): 6-OHDA is highly unstable at physiological pH and rapidly undergoes autoxidation.[5][6] This process generates a significant amount of cytotoxic molecules, including hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and highly reactive quinones.[1][3][5] These molecules induce widespread oxidative stress, damaging vital cellular components such as lipids, proteins, and DNA.[7]

-

Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I and Complex IV.[8][9] This inhibition disrupts oxidative phosphorylation, leading to a severe decline in ATP production and further increases in mitochondrial ROS generation.[5][10][11] The resulting energy crisis and escalating oxidative stress are critical drivers of neuronal demise.

-

Induction of Apoptosis: The culmination of oxidative stress and mitochondrial collapse is the activation of programmed cell death, or apoptosis.[12][13][14] 6-OHDA triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, subsequent activation of caspase-9 and caspase-3, and ultimately, cellular dismantling.[12][14]

Signaling Pathways of 6-OHDA Neurotoxicity

The intricate network of events initiated by 6-OHDA is depicted below. The process begins with selective uptake and culminates in apoptotic cell death through oxidative stress and mitochondrial failure.

}

Caption: Signaling pathway of 6-OHDA-induced neurotoxicity.Quantitative Data Summary

The following tables summarize quantitative data from key studies, providing a comparative overview of experimental conditions and outcomes.

Table 1: In Vitro Studies of 6-OHDA Toxicity

| Cell Line | 6-OHDA Concentration (µM) | Exposure Time (hours) | Observed Effect | Reference |

| N27 (Mesencephalic) | 100 | 24 | ~50% reduction in cell viability | [12] |

| SH-SY5Y (Neuroblastoma) | 50 | >9 | Significant decrease in mitochondrial membrane potential | [15] |

| HEK-293 (hDAT) | 88 (TC₅₀) | 24 | Half-maximal toxic concentration | [16] |

| HEK-293 (hDAT + A53T α-syn) | 39 (TC₅₀) | 24 | Increased sensitivity to 6-OHDA | [16] |

| Primary Dopaminergic Neurons | 30-100 | 0.25 (15 min) | Delayed apoptotic degeneration | [14] |

| IMR-32 (Neuroblastoma) | 10-100 | Not specified | Dose-dependent decrease in cell viability | [17][18] |

Table 2: In Vivo Dopamine Depletion in Rodent Models

| Animal Model | Injection Site | 6-OHDA Dose (µg) | Time Post-Lesion | Dopamine Depletion (%) | Reference |

| Rat | Intrastriatal | Not specified | 14-28 days | 90-95% (Striatum), 63-80% (Substantia Nigra) | [19] |

| Rat | Medial Forebrain Bundle (MFB) | >2.5 | 2-21 days | >97% (Ipsilateral Striatum) | [2][10] |

| Mouse | Medial Forebrain Bundle (MFB) | 0.75 (repeated) | Weeks to months | Gradual, linear decline; >70% loss causes sharp motor decline | [20][21] |

| Mouse | Intrastriatal (bilateral) | 6 (per striatum) | Not specified | 56.4% reduction in total striatal Tyrosine Hydroxylase | [22] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and interpretation of results. Below are summaries of common experimental protocols involving 6-OHDA.

In Vitro Neurotoxicity Assay

Objective: To assess the cytotoxic effects of 6-OHDA on cultured neuronal cells.

Methodology:

-

Cell Culture: Dopaminergic cell lines (e.g., N27, SH-SY5Y) are cultured under standard conditions (e.g., 37°C, 5% CO₂).[12]

-

6-OHDA Preparation: A stock solution of 6-OHDA is freshly prepared in a vehicle containing an antioxidant like ascorbic acid (e.g., 0.02% w/v) to prevent premature oxidation.[23]

-

Treatment: Cells are treated with varying concentrations of 6-OHDA (e.g., 10-100 µM) for a specified duration (e.g., 24 hours).[12][18]

-

Viability Assessment: Cell viability is quantified using methods such as the Trypan Blue exclusion assay or the MTT assay.[12] Cell death can be measured by assays like the Sytox Green cell death assay.[12]

-

Mechanism Analysis: Downstream events are analyzed via techniques like fluorescence microscopy for ROS detection (e.g., using DCFDA), Western blotting for protein expression (e.g., cleaved caspase-3, Bax), and measurement of mitochondrial membrane potential.[24][25]

Stereotaxic Injection for In Vivo Parkinson's Disease Model

Objective: To create a unilateral or bilateral lesion of the nigrostriatal dopamine pathway in rodents to model Parkinson's disease.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.[4][23]

-

Pre-treatment (Optional): To create a more selective dopaminergic lesion, administer a norepinephrine reuptake inhibitor (e.g., desipramine, 25 mg/kg, i.p.) approximately 30 minutes before 6-OHDA injection to protect noradrenergic neurons.[4] A monoamine oxidase inhibitor (e.g., pargyline) can also be used to prevent degradation of the toxin.[4]

-

6-OHDA Preparation: Freshly prepare 6-OHDA solution (e.g., 3-4 mg/mL) in sterile saline with 0.02% ascorbic acid. Keep the solution on ice and protected from light.[4][23]

-

Stereotaxic Injection: Using predetermined coordinates, slowly infuse a small volume (e.g., 2-5 µL) of the 6-OHDA solution into the target brain region (e.g., medial forebrain bundle or striatum) at a slow rate (e.g., 0.5-1 µL/min).[4][23]

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and supplemental food/hydration, to ensure recovery.[26][27]

-

Verification of Lesion: After a period of 1-4 weeks, the extent of the lesion is typically verified through behavioral testing (e.g., apomorphine- or amphetamine-induced rotations) and post-mortem analysis (e.g., tyrosine hydroxylase immunohistochemistry or HPLC for dopamine levels).[2][20]

Standard Experimental Workflow

The following diagram illustrates a typical workflow for generating and analyzing a 6-OHDA-induced animal model of Parkinson's disease.

}

Caption: A typical experimental workflow for 6-OHDA lesion studies.Conclusion

This compound, through its active metabolite 6-OHDA, serves as a powerful and specific tool for modeling dopaminergic neurodegeneration. Its mechanism of action is a well-characterized cascade involving selective uptake, massive oxidative stress, mitochondrial impairment, and the induction of apoptotic cell death. A thorough understanding of these mechanisms, coupled with standardized and reproducible experimental protocols, is paramount for researchers aiming to unravel the complexities of Parkinson's disease and to develop effective neuroprotective therapies. This guide provides a foundational resource for professionals in the field, consolidating key mechanistic data and methodologies to facilitate future research endeavors.

References

- 1. Oxidopamine - Wikipedia [en.wikipedia.org]

- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Hydroxydopamine: a far from simple neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-OHDA generated ROS induces DNA damage and p53- and PUMA-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. michaeljfox.org [michaeljfox.org]

- 10. 6-Hydroxydopamine impairs mitochondrial function in the rat model of Parkinson’s disease: respirometric, histological, and behavioral analyses | springermedicine.com [springermedicine.com]

- 11. 6-Hydroxydopamine induces different mitochondrial bioenergetics response in brain regions of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Striatal 6-hydroxydopamine induces apoptosis of nigral neurons in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Hydroxydopamine induces dopaminergic cell degeneration via a caspase-9-mediated apoptotic pathway that is attenuated by caspase-9dn expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitochondrial Dynamics and Mitophagy in the 6-Hydroxydopamine Preclinical Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dopamine transporter-mediated cytotoxicity of 6-hydroxydopamine in vitro depends on expression of mutant alpha-synucleins related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Differential degradation of motor deficits during gradual dopamine depletion with 6-hydroxydopamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differential degradation of motor deficits during gradual dopamine depletion with 6-hydroxydopamine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. conductscience.com [conductscience.com]

- 24. 6-Hydroxydopamine activates the mitochondrial apoptosis pathway through p38 MAPK-mediated, p53-independent activation of Bax and PUMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Data on the effect of Angiotensin II and 6-hydroxydopamine on reactive oxygen species production, antioxidant gene expression and viability of different neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 6-OHDA mouse model of Parkinson's disease [protocols.io]

- 27. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 6-Hydroxy-DOPA in Neuroscience: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-hydroxy-DOPA (6-OH-DOPA), a neurotoxin that has been instrumental in advancing our understanding of Parkinson's disease (PD). This document details its discovery, history, mechanism of action, and its critical role in the development of animal models of PD. It also includes detailed experimental protocols and quantitative data to support researchers in the field of neuroscience and drug development.

Discovery and History

6-Hydroxydopamine (6-OHDA), also known as oxidopamine or 2,4,5-trihydroxyphenethylamine, is a synthetic neurotoxin first described in 1959. Its significance in neuroscience grew substantially in the late 1960s when it was discovered to selectively destroy catecholaminergic neurons, particularly dopaminergic and noradrenergic neurons. This property made it an invaluable tool for creating "chemical lesions" in specific brain pathways, allowing researchers to study the function of these neuronal systems and to model diseases characterized by their degeneration, most notably Parkinson's disease. The intracerebral injection of 6-OHDA was shown to cause degeneration of the nigrostriatal pathway, the same pathway that degenerates in PD, thus creating a powerful animal model for studying the disease's pathology and testing potential therapies.

Mechanism of Neurotoxicity

The neurotoxic effects of 6-OH-DOPA are multifaceted and primarily driven by oxidative stress. Once administered, 6-OH-DOPA is readily taken up by catecholaminergic neurons through the dopamine and norepinephrine transporters. Inside the neuron, it exerts its toxic effects through several mechanisms:

-

Auto-oxidation and Formation of Reactive Oxygen Species (ROS): 6-OH-DOPA is highly unstable at physiological pH and rapidly auto-oxidizes, generating highly reactive molecules including hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH). These ROS cause widespread damage to cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.

-

Mitochondrial Dysfunction: 6-OH-DOPA is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I and IV. This inhibition disrupts cellular energy production (ATP synthesis) and further increases the production of ROS, creating a vicious cycle of oxidative stress and mitochondrial damage.

-

Induction of Apoptosis: The cellular damage and oxidative stress triggered by 6-OH-DOPA activate programmed cell death pathways, or apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, ultimately leading to the dismantling of the cell.

The culmination of these events is the selective destruction of dopaminergic neurons, mimicking the primary pathology of Parkinson's disease.

Synthesis of this compound

For research purposes, 6-OH-DOPA is typically synthesized and used as its more stable hydrochloride salt. Two primary synthetic routes are described in the literature.

Synthesis from 2,4,5-Trimethoxybenzaldehyde

This common method involves a multi-step process starting from 2,4,5-trimethoxybenzaldehyde.

Experimental Protocol:

Step 1: Synthesis of 2,4,5-Trimethoxy-β-nitrostyrene

-

In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde and nitromethane in a suitable solvent such as methanol or ethanol.

-

Add a basic catalyst, like ammonium acetate or an aqueous solution of methylamine.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce crystallization of the nitrostyrene product.

-

Collect the crystals by vacuum filtration and wash with a cold solvent to purify.

Step 2: Reduction of 2,4,5-Trimethoxy-β-nitrostyrene to 2,4,5-Trimethoxyphenethylamine

-

In a reaction vessel, suspend the synthesized nitrostyrene in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) in the presence of a catalyst like copper(II) chloride (CuCl₂), in portions while maintaining a controlled temperature.

-

Stir the reaction mixture for several hours until the reduction is complete, as indicated by TLC.

-

Work up the reaction by quenching with acid and extracting the product into an organic solvent.

-

Purify the resulting phenethylamine derivative by distillation or chromatography.

Step 3: Demethylation and Hydroxylation to form this compound

-

Dissolve the purified 2,4,5-trimethoxyphenethylamine in a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI).

-

Heat the mixture under reflux for an extended period to cleave the methyl ether groups.

-

After the reaction is complete, cool the mixture and neutralize it to precipitate the this compound product.

-

Collect the product by filtration and recrystallize from a suitable solvent to obtain the purified this compound.

Synthesis using Fremy's Salt

An alternative and efficient synthesis involves the oxidation of an N-protected 3-hydroxy-4-methoxyphenethylamine.

Experimental Protocol:

-

Protect the amino group of 3-hydroxy-4-methoxyphenethylamine with a suitable protecting group (e.g., by forming a carbamate).

-

Dissolve the N-protected starting material in a buffered aqueous solution.

-

Add a solution of potassium nitrosodisulfonate (Fremy's salt) to the reaction mixture.

-

Stir the reaction at room temperature. The Fremy's salt will oxidize the phenol to a p-quinone.

-

Reduce the resulting p-quinone in situ using a reducing agent like sodium dithionite to form the dihydroxy-phenethylamine derivative.

-

Deprotect the amino group under acidic conditions to yield this compound.

-

Purify the final product by crystallization.

Quantitative Data

The following tables summarize key quantitative data related to the neurotoxic effects of 6-OH-DOPA.

Table 1: In Vitro Neurotoxicity of this compound

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | % Change | Reference |

| SH-SY5Y | 100 | 24 | Cell Viability (MTT) | ~50% decrease | [1] |

| SH-SY5Y | 6.25 - 200 | 96 | Cell Viability (MTT) | Dose-dependent decrease | [1] |

| PC12 | 25 | - | Apoptosis | Induces apoptosis | [2] |

| PC12 | 50 | - | Apoptosis and Necrosis | Induces mixed cell death | [2] |

| N27 | 100 | 24 | Cell Viability (Trypan Blue) | ~50% decrease | [3] |

| HEK-hDAT | 88 | 24 | TC50 | - | |

| HEK-hDAT + A30P α-syn | 58 | 24 | TC50 | - | |

| HEK-hDAT + A53T α-syn | 39 | 24 | TC50 | - | [4] |

Table 2: In Vivo Dopamine Depletion with this compound in Rats

| Injection Site | Dose (µg) | Time Post-Lesion | Brain Region | % Dopamine Depletion | Reference |

| Striatum | - | 1 day | Striatum | 79% | |

| Striatum | - | 14 days | Striatum | 91% | |

| Striatum | - | 14 days | Substantia Nigra | 63% | |

| Medial Forebrain Bundle | - | - | Striatum | >95% | |

| Substantia Nigra | - | - | Striatum | 90-99% |

Table 3: Acute Toxicity of this compound (LD50)

| Species | Route of Administration | LD50 |

| Rat | Intravenous | 37 mg/kg |

| Rat | Intraperitoneal | 150 mg/kg |

| Mouse | Intravenous | 46 mg/kg |

| Mouse | Intraperitoneal | 113 mg/kg |

Note: LD50 values can vary depending on the specific strain, age, and sex of the animals, as well as the formulation of the compound.

Key Experimental Protocols

Preparation and Administration of 6-OH-DOPA for In Vivo Studies

Materials:

-

6-hydroxydopamine hydrochloride (6-OHDA-HCl)

-

Sterile 0.9% saline

-

Ascorbic acid (0.02% w/v) or sodium metabisulfite (0.1%)

-

Hamilton syringe

-

Stereotaxic apparatus

-

Anesthetic (e.g., ketamine/xylazine or isoflurane)

Protocol:

-

On the day of surgery, prepare a fresh solution of 6-OHDA-HCl in sterile saline containing an antioxidant (ascorbic acid or sodium metabisulfite) to prevent auto-oxidation. A common concentration is 2-4 mg/mL. Keep the solution on ice and protected from light.

-

Anesthetize the animal using an approved protocol.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole in the skull over the target injection site (e.g., medial forebrain bundle, substantia nigra, or striatum) using predetermined stereotaxic coordinates.

-

Slowly lower the Hamilton syringe needle to the desired depth.

-

Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min) to minimize tissue damage.

-

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

Suture the scalp incision and provide appropriate post-operative care, including analgesia and monitoring.

Measurement of Reactive Oxygen Species (ROS) In Vitro

Materials:

-

Cultured cells (e.g., SH-SY5Y)

-

6-OH-DOPA solution

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Treat the cells with the desired concentrations of 6-OH-DOPA for the specified time.

-

After treatment, wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells again with PBS to remove excess dye.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

Caspase-3/7 Activity Assay

Materials:

-

Cultured cells

-

6-OH-DOPA solution

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

Luminometer

Protocol:

-

Plate cells in a 96-well plate and treat with 6-OH-DOPA as desired.

-

After the treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur. Cleavage of the substrate by activated caspases generates a luminescent signal.

-

Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of caspase activity.

Visualization of Pathways and Workflows

Signaling Pathway of 6-OH-DOPA Neurotoxicity

Caption: Signaling pathway of 6-OH-DOPA-induced neurotoxicity.

Experimental Workflow for Creating a Parkinson's Disease Model

Caption: Experimental workflow for 6-OH-DOPA-induced Parkinson's model.

Logical Relationship in 6-OH-DOPA Research

Caption: Logical relationship of 6-OH-DOPA in Parkinson's research.

This guide provides a foundational understanding of this compound for researchers and professionals in the field. The detailed protocols and quantitative data are intended to be a valuable resource for designing and conducting experiments to further elucidate the mechanisms of neurodegeneration and to develop novel therapeutic strategies for Parkinson's disease.

References

- 1. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 6-hydroxydopamine in vivo model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute effects of 6-hydroxydopamine on dopaminergic neurons of the rat substantia nigra pars compacta in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

6-Hydroxy-DOPA: A Prodrug Approach for Targeted 6-Hydroxydopamine-Mediated Catecholaminergic Neurotoxicity

A Technical Guide for Researchers in Neuroscience and Drug Development

Abstract

6-Hydroxydopamine (6-OHDA) is a widely utilized neurotoxin for creating animal models of Parkinson's disease through the targeted destruction of catecholaminergic neurons. However, its inability to cross the blood-brain barrier necessitates invasive intracerebral administration. This technical guide explores the use of 6-Hydroxy-DOPA (6-OH-DOPA), a prodrug of 6-OHDA, which overcomes this limitation. By leveraging endogenous enzymatic conversion, 6-OH-DOPA offers a less invasive, systemic approach to inducing selective neurotoxicity. This document provides a comprehensive overview of the mechanism of action, experimental protocols, comparative efficacy, and the signaling pathways involved in 6-OH-DOPA-mediated neurodegeneration.

Introduction: The Rationale for a Prodrug Strategy

The neurotoxin 6-hydroxydopamine (6-OHDA) is a cornerstone in Parkinson's disease research, effectively modeling the disease's characteristic depletion of dopaminergic neurons in the substantia nigra.[1] Its structural similarity to dopamine allows for its selective uptake into catecholaminergic neurons via dopamine (DAT) and norepinephrine (NET) transporters.[2] Once inside, 6-OHDA induces neuronal death through a combination of oxidative stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[2][3]

A significant limitation of 6-OHDA is its inability to cross the blood-brain barrier, mandating direct and invasive intracerebral injections to induce central nervous system lesions.[4] This has led to the exploration of this compound (6-OH-DOPA), a precursor and prodrug of 6-OHDA.[4] As a derivative of L-DOPA, 6-OH-DOPA can traverse the blood-brain barrier and be administered systemically.[4] This guide details the principles and methodologies for utilizing 6-OH-DOPA as a prodrug to generate the neurotoxin 6-OHDA in vivo.

Mechanism of Action: From Systemic Administration to Localized Neurotoxicity

The efficacy of 6-OH-DOPA as a prodrug hinges on its enzymatic conversion to the active neurotoxin, 6-OHDA, within the brain. This process mirrors the endogenous pathway of L-DOPA conversion to dopamine.

Enzymatic Conversion by Aromatic L-Amino Acid Decarboxylase (AADC)

The key enzyme in the conversion of 6-OH-DOPA to 6-OHDA is Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase.[5][6] This enzyme is responsible for the decarboxylation of L-DOPA to dopamine in the final step of dopamine synthesis.[7] AADC exhibits broad substrate specificity and can catalyze the decarboxylation of other aromatic L-amino acids.[6] It is proposed that AADC acts on 6-OH-DOPA, removing the carboxyl group to form 6-OHDA.

dot

Selective Uptake and Neurotoxicity

Following its formation, 6-OHDA is selectively taken up by dopaminergic and noradrenergic neurons through their respective transporters (DAT and NET). This selective accumulation is the basis for its targeted neurotoxicity. Inside the neuron, 6-OHDA undergoes auto-oxidation, leading to the formation of highly reactive quinones and reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[8] This cascade of events triggers oxidative stress, inhibits mitochondrial respiratory chain complexes, and ultimately leads to apoptotic cell death.[9][10]

Experimental Protocols

While protocols for direct 6-OHDA administration are well-established, methodologies for using 6-OH-DOPA as a prodrug are less standardized. The following sections provide an overview of key considerations and a general framework for its use.

Synthesis of this compound

The synthesis of 6-OH-DOPA (2,4,5-trihydroxyphenylalanine) is a critical first step. While not commercially available as a standard reagent, its synthesis has been described in the literature. One approach involves the oxidation of an N-protected 3-hydroxy-4-methoxyphenethylamine to a p-quinone using Fremy's salt as a key step, followed by further modifications to yield the final amino acid product.[11] Researchers should consult specialized organic chemistry literature for detailed synthesis and purification protocols.

Animal Models and Administration

Rodents, particularly rats and mice, are the most common animal models for 6-OHDA-induced neurodegeneration. For 6-OH-DOPA administration, systemic routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injections are utilized.

Table 1: Comparison of Administration Routes for 6-OHDA and 6-OH-DOPA

| Feature | Direct 6-OHDA Administration | Systemic 6-OH-DOPA Administration |

| Route | Intracerebral (e.g., intrastriatal, intranigral) | Intraperitoneal (i.p.), Subcutaneous (s.c.) |

| Invasiveness | High (requires stereotaxic surgery) | Low |

| Key Advantage | Precise targeting of specific brain regions | Non-invasive, allows for repeated dosing |

| Key Disadvantage | Surgical trauma, limited to a single lesion | Potential for peripheral side effects, less precise lesioning |

Dosing and Treatment Schedule

Determining the optimal dose and schedule for 6-OH-DOPA is crucial for achieving the desired level of neurodegeneration. Neonatal administration has been shown to affect the development of central and peripheral noradrenergic neurons, with the extent of the lesion being dose-dependent.[12] One study in newborn rats utilized single or multiple intraperitoneal injections of 60 µg/g of 6-OH-DOPA.[1] It is important to note that in this neonatal study, striatal dopamine levels were unaltered, suggesting that the protocol may need significant adaptation for modeling Parkinson's disease in adult animals.[1]

For adult animals, dosages will likely need to be optimized based on the desired extent of the lesion and the specific research question. It is recommended to start with a dose-response study to determine the optimal concentration of 6-OH-DOPA for inducing a significant and reproducible dopaminergic lesion.

dot

Quantitative Data and Comparative Efficacy

A critical aspect of utilizing 6-OH-DOPA is understanding its neurotoxic efficacy relative to the established method of direct 6-OHDA injection.

Dopamine Depletion

Direct intrastriatal injection of 6-OHDA can lead to a profound and dose-dependent decrease in striatal dopamine levels, with reductions of 90-95% being reported.[13] This is accompanied by a significant loss of tyrosine hydroxylase (TH)-immunoreactive neurons in the substantia nigra, with decreases of 70-80% observed.[13]

Comparative data for systemic 6-OH-DOPA administration in adult animals for modeling Parkinson's disease is less abundant. One study comparing systemic administration of 6-OHDA and 6-OH-DOPA found that 6-OHDA produced a more potent depletion of hypothalamic dopamine. However, a study in neonatal rats using systemic 6-OH-DOPA found no significant change in striatal dopamine levels, though it did affect norepinephrine levels in other brain regions.[1] This highlights the need for further research to establish protocols for achieving significant nigrostriatal dopamine depletion with systemic 6-OH-DOPA in adult animals.

Table 2: Neurochemical Effects of 6-OHDA and 6-OH-DOPA (Selected Studies)

| Compound | Administration Route | Animal Model | Brain Region | Outcome | Reference |

| 6-OHDA | Intrastriatal | Adult Rat | Striatum | 90-95% decrease in dopamine | [13] |

| 6-OHDA | Intrastriatal | Adult Rat | Substantia Nigra | 70-80% decrease in dopamine | [13] |

| 6-OHDA | Systemic (i.p.) | Ovariectomized Rat | Hypothalamic Median Eminence | 37-50% decrease in dopamine | |

| 6-OH-DOPA | Systemic (i.p.) | Ovariectomized Rat | Hypothalamic Median Eminence | Less effective than 6-OHDA | |

| 6-OH-DOPA | Systemic (i.p.) | Neonatal Rat | Striatum | No significant change in dopamine | [1] |

| 6-OH-DOPA | Systemic (i.p.) | Neonatal Rat | Neocortex/Hippocampus | Reduction in norepinephrine | [1] |

Behavioral Outcomes

The neurotoxic effects of these compounds translate to observable behavioral changes. Unilateral intrastriatal 6-OHDA lesions in rats lead to characteristic motor impairments, including amphetamine-induced rotational behavior and deficits in skilled paw use.[8][12] Neonatal treatment with both 6-OHDA and 6-OH-DOPA has been shown to increase general activity in rats, although the nature of the hyperactivity differed between the two compounds.[1] Rats treated with 6-OH-DOPA neonatally exhibited increased exploratory behaviors.[1]

Signaling Pathways in 6-OHDA-Induced Neurotoxicity

The neurotoxic cascade initiated by 6-OHDA, whether administered directly or generated from 6-OH-DOPA, involves several key signaling pathways.

dot

Oxidative Stress and Apoptosis

The primary mechanism of 6-OHDA toxicity is the induction of oxidative stress.[2] The auto-oxidation of 6-OHDA generates ROS, which damage cellular components, including lipids, proteins, and DNA. This oxidative stress leads to mitochondrial dysfunction, particularly the inhibition of Complex I of the electron transport chain. The resulting energy deficit and further ROS production contribute to the activation of apoptotic pathways. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.

Conclusion and Future Directions

This compound presents a promising, less invasive alternative to direct 6-OHDA administration for creating animal models of catecholaminergic neurodegeneration. Its ability to cross the blood-brain barrier and undergo enzymatic conversion to the active neurotoxin in vivo offers significant advantages. However, to fully realize its potential, further research is needed to:

-

Establish and validate robust protocols for systemic 6-OH-DOPA administration in adult animals to reliably model the nigrostriatal dopamine depletion characteristic of Parkinson's disease.

-

Conduct comprehensive quantitative comparisons of the neurochemical, histological, and behavioral outcomes of systemic 6-OH-DOPA versus intrastriatal 6-OHDA administration.

-

Investigate the kinetics and efficiency of 6-OH-DOPA conversion to 6-OHDA by AADC in the brain.

Addressing these knowledge gaps will be crucial for the widespread adoption of 6-OH-DOPA as a valuable tool in the study of neurodegenerative diseases and the development of novel therapeutic strategies.

References

- 1. Effects of 6-hydroxydopamine and 6-hydroxydopa on development of behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differences in brain pathological changes between rotenone and 6-hydroxydopamine Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral Differences between Neonatal and Adult 6-Hydroxydopamine-Treated Rats to Dopamine Agonists: Relevance to Neurological Symptoms in Clinical Syndromes with Reduced Brain Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of the lesion procedure on the profiles of motor impairment and molecular responsiveness to L-DOPA in the 6-hydroxydopamine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential degradation of motor deficits during gradual dopamine depletion with 6-hydroxydopamine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term behavioral and biochemical effects of 6-hydroxydopamine injections in rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of 6-hydroxydopamine on shock-elicited aggression, emotionality and maternal behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of bilaterally 6-OHDA- and MPTP-lesioned rats as models of the early phase of Parkinson's disease: histological, neurochemical, motor and memory alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopaminergic neuronal degeneration and motor impairments following axon terminal lesion by instrastriatal 6-hydroxydopamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neonatal 6-hydroxydopamine lesioning of rats and dopaminergic neurotoxicity: proposed animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential effect of various 6-hydroxydopa treatments on the development of central and peripheral noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxic Cascade of 6-Hydroxy-DOPA on Catecholaminergic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the neurotoxic effects of 6-hydroxy-L-dopa (6-OH-DOPA) on catecholaminergic neurons. While 6-OH-DOPA itself is a precursor molecule, its primary and potent neurotoxicity is mediated through its enzymatic conversion to the neurotoxin 6-hydroxydopamine (6-OHDA). This document details the mechanisms of action, summarizes key quantitative data from in vitro and in vivo studies, provides an overview of relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction: The Conversion to a Potent Neurotoxin

6-OH-DOPA is an amino acid analogue that, once administered, is readily decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form 6-hydroxydopamine (6-OHDA)[1]. It is this resulting compound, 6-OHDA, that is a highly reactive and selective neurotoxin for catecholaminergic neurons, including dopaminergic and noradrenergic neurons[1][2][3]. The selective toxicity of 6-OHDA arises from its structural similarity to dopamine and norepinephrine, allowing it to be actively transported into these neurons via the dopamine transporter (DAT) and norepinephrine transporter (NET)[4]. Once inside the neuron, 6-OHDA unleashes a cascade of cytotoxic events, primarily driven by oxidative stress, leading to neuronal dysfunction and eventual cell death[5][6][7]. This selective neurotoxicity has established 6-OHDA as a widely used tool in preclinical research to model Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra[4][5][8].

Mechanism of 6-OH-DOPA/6-OHDA Neurotoxicity

The neurotoxic effects of 6-OHDA are multifaceted and converge on the generation of overwhelming oxidative stress. The primary mechanisms include:

-

Autoxidation and Generation of Reactive Oxygen Species (ROS): Upon entering the neuron, 6-OHDA readily undergoes autoxidation, a process that generates a significant amount of reactive oxygen species (ROS), including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH)[7][9][10]. This oxidative burst is a central event in 6-OHDA-induced cell death[11][12]. The extracellular auto-oxidation of 6-OHDA also contributes to its toxicity, with studies showing that catalase, a H₂O₂ scavenger, can attenuate its neurotoxic effects[11].

-

Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I and Complex IV[10]. This inhibition disrupts ATP production, leading to an energy deficit within the neuron. Furthermore, mitochondrial dysfunction results in the release of pro-apoptotic factors, such as cytochrome c, into the cytosol[5][8][13].

-

Apoptotic Cascade Activation: The release of cytochrome c from the mitochondria initiates the intrinsic apoptotic pathway. Cytochrome c activates caspase-9, which in turn activates the executioner caspase, caspase-3[5][8][13]. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies[11][13][14].

-

Protein Kinase C Delta (PKCδ) Activation: A key downstream event in 6-OHDA-induced apoptosis is the caspase-3-dependent proteolytic activation of protein kinase C delta (PKCδ)[5][8][11]. The cleavage of PKCδ generates a constitutively active catalytic fragment that promotes further oxidative stress and apoptotic signaling, creating a feed-forward loop of neuronal degeneration[5].

-

DNA Damage: The excessive production of ROS by 6-OHDA can lead to significant DNA damage[9]. This damage activates DNA repair mechanisms, such as the poly (ADP-ribose) polymerase (PARP) pathway, and can trigger p53-dependent cell death pathways[9].

Quantitative Data on 6-OHDA Neurotoxicity

The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the dose- and time-dependent neurotoxic effects of 6-OHDA.

Table 1: In Vitro Neurotoxicity of 6-OHDA

| Cell Line | 6-OHDA Concentration | Time Point | Endpoint | Result | Reference |

| N27 Mesencephalic Dopaminergic Neurons | 100 µM | 24 hours | Cell Viability (Trypan Blue) | ~50% reduction | [5] |

| N27 Mesencephalic Dopaminergic Neurons | 100 µM | 12 and 24 hours | Mitochondrial Activity (MTT Assay) | Significant decrease | [5] |

| N27 Mesencephalic Dopaminergic Neurons | 100 µM | 3 and 6 hours | Cytosolic Cytochrome c | 80% and 200% increase, respectively | [5] |

| N27 Mesencephalic Dopaminergic Neurons | 100 µM | 6 and 12 hours | Caspase-9 and Caspase-3 Activity | Significant increase | [5] |

| IMR-32 Neuroblastoma Cells | Increasing concentrations | Not specified | Cell Viability | Dose-dependent decrease | [15] |

| Dissociated Fetal Rat Mesencephalic Cells | 10-100 µM | Not specified | Cell Survival | Destruction of dopaminergic and non-dopaminergic cells | [16] |

| SH-SY5Y Cells | 200 µM | 24 hours | Cell Viability | Significant decrease | [7] |

Table 2: In Vivo Neurotoxicity of 6-OHDA

| Animal Model | 6-OHDA Dose and Administration Route | Time Point | Endpoint | Result | Reference |

| Mouse | Intracerebroventricular (300 nmol) | 7 days | Whole Brain Norepinephrine | Significant depletion | [17] |

| Mouse | Intracerebroventricular (300 nmol) | 7 days | Whole Brain Dopamine | Lesser depletion compared to NE | [17] |

| Rat | Unilateral Intrastriatal | 1, 3, 7, and 14 days | Striatal Dopamine Levels | 79% decrease at day 1, 91% decrease at day 14 | [6] |

| Rat | Unilateral Intrastriatal | 14-28 days | Substantia Nigra Dopamine Levels | 70-80% decrease | [6] |

| Mouse | Unilateral Intrastriatal | 1, 2, and 3 weeks | Dopaminergic Cell Numbers in SNpc | Progressive and significant loss | [18] |

| Rat | Unilateral Medial Forebrain Bundle | 2 weeks | Striatal Dopamine Content | Significant depletion | [19] |

| Rat | Unilateral Medial Forebrain Bundle | 2 weeks | Striatal Tyrosine Hydroxylase Activity | Significant reduction | [19] |

| Rat | Intracerebroventricular (200 µg) | 1 week | L-DOPA to Dopamine Conversion | Not found | [20] |

| Rat | Intracerebroventricular (200 µg) | 5 months | L-DOPA to Dopamine Conversion | Clearly recognized | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of common experimental protocols used to study 6-OH-DOPA/6-OHDA neurotoxicity.

In Vitro Neurotoxicity Assays

-

Cell Culture:

-

Cell Lines: Commonly used cell lines include human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and the immortalized rat mesencephalic dopaminergic neuronal cell line N27[5][7][11]. Primary cultures of dissociated fetal rat mesencephalic cells are also utilized to study effects on a mixed population of neurons[16].

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

-

6-OHDA Treatment:

-

6-OHDA is prepared fresh before each experiment, often in a solution containing an antioxidant like ascorbic acid to prevent premature oxidation.

-

Cells are treated with varying concentrations of 6-OHDA (typically in the micromolar range) for different durations (from hours to days) to assess dose- and time-dependent effects[5][16].

-

-

Assessment of Neurotoxicity:

-

Cell Viability Assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

-

Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity[5].

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.

-

-

Apoptosis Assays:

-

Caspase Activity Assays: Fluorogenic substrates are used to measure the activity of specific caspases, such as caspase-3 and caspase-9[5].

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

-

Annexin V Staining: Identifies early apoptotic cells.

-

Western Blotting: Used to detect the cleavage of pro-caspases to their active forms and the cleavage of PARP.

-

-

Oxidative Stress Assays:

-

ROS Measurement: Fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA) are used to measure intracellular ROS levels[7].

-

Lipid Peroxidation Assays: Measurement of thiobarbituric acid reactive substances (TBARS) is a common method[14].

-

Glutathione (GSH) Assay: Measures the levels of the antioxidant GSH[14].

-

-

Mitochondrial Function Assays:

-

In Vivo Neurotoxicity Models

-

Animal Models:

-

Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6) are the most commonly used animal models.

-

-

6-OHDA Administration:

-

Since 6-OHDA does not cross the blood-brain barrier, it is administered directly into the brain via stereotaxic surgery.

-

Common injection sites include the substantia nigra, the medial forebrain bundle (MFB), and the striatum[4][19]. Unilateral injections are often performed to use the contralateral side as an internal control.

-

-

Assessment of Neurodegeneration:

-

Behavioral Testing:

-

Apomorphine- or Amphetamine-Induced Rotation Test: A standard test to assess the extent of unilateral dopamine depletion.

-

Cylinder Test: Measures forelimb use asymmetry.

-

Open Field Test: Assesses locomotor activity.

-

-

Neurochemical Analysis:

-

High-Performance Liquid Chromatography (HPLC): Used to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in brain tissue homogenates[19].

-

-

Immunohistochemistry and Histology:

-

Tyrosine Hydroxylase (TH) Staining: TH is the rate-limiting enzyme in dopamine synthesis, and its immunostaining is used to visualize and quantify the loss of dopaminergic neurons and fibers[18][21].

-

Nissl Staining: A general neuronal stain used to assess overall cell loss.

-

Stereological Cell Counting: An unbiased method to estimate the total number of neurons in a specific brain region.

-

-

Visualizing the Neurotoxic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling cascade of 6-OH-DOPA induced neurotoxicity.

Caption: General workflow for in vitro 6-OHDA neurotoxicity studies.

Caption: General workflow for in vivo 6-OHDA neurotoxicity studies.

Conclusion

6-Hydroxy-DOPA, through its conversion to 6-hydroxydopamine, serves as a potent and selective tool for modeling the degeneration of catecholaminergic neurons. Its neurotoxic effects are primarily driven by the induction of severe oxidative stress, leading to mitochondrial dysfunction and the activation of apoptotic cell death pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals working to unravel the complexities of neurodegenerative diseases like Parkinson's disease and to develop novel therapeutic interventions. This guide provides a comprehensive overview to aid in these critical endeavors.

References

- 1. Destruction of catecholamine-containing neurons by 6-hydroxydopa, an endogenous amine oxidase cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 6-hydroxydopamine on brain norepinephrine and dopamine evidence for selective degeneration of catecholamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EFFECT OF 6-HYDROXYDOPAMINE ON BRAIN NOREPINEPHRINE AND DOPAMINE: EVIDENCE FOR SELECTIVE DEGENERATION OF CATECHOLAMINE NEURONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopaminergic neurotoxicant 6-OHDA induces oxidative damage through proteolytic activation of PKCδ in cell culture and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-OHDA generated ROS induces DNA damage and p53- and PUMA-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase-3-like proteases and 6-hydroxydopamine induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular basis of 6-hydroxydopamine-induced caspase activations due to increases in oxidative stress in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo and in vitro studies on the neurotoxic potential of 6-hydroxydopamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cannabinoids provide neuroprotection against 6-hydroxydopamine toxicity in vivo and in vitro: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo voltammetric study of 6-hydroxydopamine-induced neuronal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Time course of dopamine neuron loss and glial response in the 6-OHDA striatal mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of 6-Hydroxy-DOPA in modeling Parkinson's disease

An In-depth Technical Guide on the Role of 6-Hydroxydopamine (6-OHDA), the Active Metabolite of 6-Hydroxy-DOPA, in Modeling Parkinson's Disease

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc)[1]. To investigate the pathophysiology of PD and develop novel therapeutic strategies, researchers rely on animal and cellular models that replicate the key features of the disease. One of the most established and widely used neurotoxin-based models is induced by 6-hydroxydopamine (6-OHDA)[2][3][4].

This technical guide provides a comprehensive overview of the use of 6-OHDA in modeling Parkinson's disease for researchers, scientists, and drug development professionals. It is important to note that while the term "this compound" (also known as 2,4,5-trihydroxyphenylalanine) is sometimes mentioned, its neurotoxic effects in this context are primarily mediated by its conversion to 6-hydroxydopamine[5]. Therefore, this guide will focus on the actions and applications of 6-OHDA as the principal neurotoxin.

Mechanism of Neurotoxicity

6-OHDA is a hydroxylated analog of the neurotransmitter dopamine[6]. Due to its structural similarity, it is readily taken up by dopaminergic and noradrenergic neurons via their respective transporters (DAT and NAT)[7]. This selective uptake is the basis for its targeted neurotoxicity. Once inside the neuron, 6-OHDA exerts its cytotoxic effects through several mechanisms:

-

Oxidative Stress: 6-OHDA is highly unstable and auto-oxidizes, generating reactive oxygen species (ROS) such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals[3][8][9]. This surge in oxidative stress overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA[10].

-

Mitochondrial Dysfunction: 6-OHDA is a potent inhibitor of complexes I and IV of the mitochondrial respiratory chain[8][11]. This impairment of mitochondrial function leads to a deficit in ATP production and further increases ROS generation, creating a vicious cycle of cellular damage.

-

Apoptotic Cell Death: The combination of oxidative stress and mitochondrial dysfunction triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, particularly caspase-3, which executes programmed cell death[12][13][14].

Signaling Pathways in 6-OHDA-Induced Neurotoxicity

Several signaling pathways are implicated in the neurodegenerative cascade initiated by 6-OHDA. The activation of pro-apoptotic proteins and the inflammatory response are key events.

Caption: Signaling pathways in 6-OHDA-induced dopaminergic neurodegeneration.

Experimental Models

6-OHDA is utilized to create both in vitro and in vivo models of Parkinson's disease.

In Vitro Models

Cellular models are instrumental for high-throughput screening of potential neuroprotective compounds and for dissecting molecular mechanisms.

-

Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used due to their dopaminergic characteristics[7]. These cells are often differentiated to exhibit a more neuron-like phenotype before being treated with 6-OHDA[15]. Other cell lines include PC12 and N27[7][14].

-

Primary Neuronal Cultures: Cultures of primary mesencephalic neurons provide a more physiologically relevant system, though they are more complex to maintain[16][17].

Quantitative Data from In Vitro Studies

| Cell Line | 6-OHDA Concentration | Duration of Exposure | Outcome Measure | Result | Reference |

| SH-SY5Y | 25-200 µM | 24 hours | Cell Viability (MTT Assay) | Dose-dependent decrease | [18] |

| PC12 | Not specified | Not specified | Apoptosis | Caspase-3 dependent | [13] |

| N27 | 100 µM | 24 hours | Mitochondrial Activity | Significantly reduced | [14] |

| IMR-32 | Increasing concentrations | Not specified | ROS Levels | Increased |

In Vivo Models

Animal models, typically in rodents (rats and mice), are essential for studying the behavioral and systemic effects of dopaminergic neurodegeneration and for preclinical testing of therapies. Since 6-OHDA does not cross the blood-brain barrier, it must be directly injected into the brain using stereotaxic surgery.

-

Injection Sites: The most common injection sites are:

-

Medial Forebrain Bundle (MFB): Results in a rapid and near-complete lesion of dopaminergic neurons in the SNc[4].

-

Substantia Nigra pars compacta (SNc): Directly targets the cell bodies of dopaminergic neurons[4].

-

Striatum: Causes a retrograde degeneration of dopaminergic neurons, which is a more progressive and potentially more clinically relevant model[4][6].

-

Quantitative Data from In Vivo Studies

| Animal Model | Injection Site | 6-OHDA Dose | Time Post-Lesion | Outcome Measure | Result | Reference |

| Rat | Striatum | Not specified | 14 days | TH+ Neurons in SNpc | ~40% loss | |

| Mouse | Dorsal Striatum | 4 µg/µL | Not specified | Striatal TH Loss (Western Blot) | 56.4 ± 4.73% | [4] |

| Rat | MFB | Not specified | Not specified | Amphetamine-induced rotations | Distinguishes partial vs. >90% denervation | |

| Mouse | Striatum | 20 µg | Not specified | Dopamine levels in dorsal striatum (HPLC) | Significant decrease | |

| Rat | Right SN | 10 µg | 1 week | Fractional Anisotropy (MRI) | Decreased |

Experimental Protocols

Protocol 1: In Vitro 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

Objective: To assess the neurotoxic effects of 6-OHDA on a human dopaminergic cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Retinoic acid (for differentiation, optional)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Sterile 0.9% saline

-

Ascorbic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Methodology:

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in standard medium at 37°C and 5% CO2.

-

For differentiation, seed cells at a desired density and treat with a low concentration of retinoic acid (e.g., 10 µM) in low-serum medium for several days[15].

-

-

Preparation of 6-OHDA Solution:

-

Immediately before use, prepare a stock solution of 6-OHDA (e.g., 10 mM) in ice-cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation[18].

-

-

Treatment:

-

Assessment of Cell Viability (MTT Assay):

-

After the 24-hour treatment, remove the medium.

-

Add fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader[18].

-

Protocol 2: Unilateral 6-OHDA Lesion in Rodents (In Vivo)

Objective: To create a hemiparkinsonian animal model by unilateral injection of 6-OHDA into the striatum.

Caption: Experimental workflow for creating a 6-OHDA animal model of Parkinson's disease.

Materials:

-

Adult male rat or mouse

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

6-OHDA hydrochloride

-

Sterile 0.9% saline with 0.02% ascorbic acid

-

Hamilton syringe with a 33-gauge needle

-

Surgical tools

-

Desipramine and pargyline (optional, to protect noradrenergic neurons and inhibit MAO, respectively)

Methodology:

-

Pre-Operative Preparation:

-

Administer an analgesic prior to surgery.

-

To increase the selectivity of the lesion for dopaminergic neurons, pre-treat the animal with desipramine (to block noradrenaline transporters) approximately 30 minutes before 6-OHDA injection[8].

-

Anesthetize the animal and mount it in the stereotaxic frame.

-

-

Stereotaxic Injection:

-

Prepare the 6-OHDA solution immediately before use (e.g., 4 µg/µL free base in saline with ascorbic acid)[4].

-

Perform a craniotomy over the target brain region.

-

Determine the coordinates for the striatum relative to bregma (e.g., for mouse: AP +0.6, ML ±2.2, DV -3.2)[4].

-

Slowly lower the needle to the target coordinates and infuse a small volume (e.g., 1-2 µL) of the 6-OHDA solution over several minutes[5].

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

-

-

Post-Operative Care:

-

Suture the incision and allow the animal to recover on a heating pad.

-

Provide post-operative analgesia and supportive care, including soft, palatable food and hydration gels, as animals may experience transient weight loss[4].

-

-

Behavioral and Histological Assessment:

-

Allow 2-4 weeks for the lesion to fully develop before conducting behavioral tests.

-

Behavioral Tests:

-

Drug-Induced Rotation Test: Administer apomorphine or amphetamine and quantify the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations. A rate of over 7 full-body contralateral rotations per minute after apomorphine is often considered a successful lesion[5].

-

Cylinder Test: Place the animal in a transparent cylinder and count the number of times it rears and places its forepaws on the wall, noting the preference for the ipsilateral (unimpaired) paw.

-

-

Histological Analysis: After behavioral testing, perfuse the animal and process the brain for immunohistochemical staining of Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNc and fibers in the striatum.

-

Conclusion

The 6-hydroxydopamine model remains a cornerstone in Parkinson's disease research. Its ability to induce selective and quantifiable degeneration of dopaminergic neurons provides a robust platform for investigating disease mechanisms and for the preclinical evaluation of neuroprotective and restorative therapies. While the model does not replicate all aspects of human PD, such as the formation of Lewy bodies, its reliability and extensive characterization make it an invaluable tool for the scientific community[3]. This guide provides the foundational knowledge and protocols necessary for the effective implementation of the 6-OHDA model in a research setting.

References

- 1. A Synopsis on the Role of Tyrosine Hydroxylase in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model | Neurología (English Edition) [elsevier.es]

- 4. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the formation of 6-hydroxydopamine in mouse brain after administration of 2,4,5-trihydroxyphenylalanine (6-hydroxyDOPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro 6-hydroxydopamine-induced neurotoxicity: New insights on NFκB modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4,5-Trihydroxyphenylalanine (this compound) displaces [3H]AMPA binding in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-DOPA induced-endogenous 6-hydroxydopamine is the cause of aggravated dopaminergic neurodegeneration in Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity of 6-hydroxydopamine and dopamine for dopaminergic neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. Facile Biological Oxidation of Dopamine to 6-Hydroxydopamine p-Quinone in a Sequential Two-Step Process: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dopaminergic neurotoxicity by 6-OHDA and MPP+: differential requirement for neuronal cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4,5-trihydroxyphenylalanine in solution forms a non-N-methyl-D-aspartate glutamatergic agonist and neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differences in brain pathological changes between rotenone and 6-hydroxydopamine Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oxidopamine - Wikipedia [en.wikipedia.org]

In Vitro Neurotoxicity of 6-Hydroxy-DOPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on the neurotoxic effects of 6-Hydroxy-DOPA (6-OHDA), a hydroxylated analog of dopamine. 6-OHDA is a widely utilized neurotoxin in experimental models to investigate the molecular mechanisms underlying neuronal death, particularly in the context of Parkinson's disease research.[1] This document outlines the core mechanisms of 6-OHDA-induced neurotoxicity, detailed experimental protocols for its study, and quantitative data from various in vitro models.

Core Mechanisms of 6-OHDA Neurotoxicity

In vitro studies have elucidated several key mechanisms through which 6-OHDA exerts its neurotoxic effects. The primary mechanisms include:

-

Oxidative Stress: 6-OHDA readily auto-oxidizes, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[2][3] This leads to oxidative damage to vital cellular components, including lipids, proteins, and DNA, ultimately causing cell death.[1][2]

-

Mitochondrial Dysfunction: 6-OHDA impairs the mitochondrial respiratory chain, leading to decreased ATP production and a reduction in the mitochondrial membrane potential.[4][5] It can also induce the release of cytochrome c from mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[4][6]

-

Apoptosis: 6-OHDA is a potent inducer of apoptosis, or programmed cell death.[4][7] This is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process.[4][6][8]

-

Inflammation: The neurotoxin can trigger inflammatory signaling pathways, such as the activation and nuclear translocation of NF-κB, which in turn can lead to the expression of pro-inflammatory genes like COX-2.[1][9]

Quantitative Data on 6-OHDA Neurotoxicity

The following tables summarize quantitative data from various in vitro studies on 6-OHDA neurotoxicity, providing insights into its potency and effects in different neuronal cell models.

| Cell Line | 6-OHDA Concentration | Incubation Time | Effect | Reference |

| N27 | 100 µM | 24 h | ~50% reduction in cell viability | [4] |

| SH-SY5Y | 100 µM | 4 h | Significant depletion of cellular ATP and GSH | [5] |

| SH-SY5Y | 50 µM | 24 h | Significant decrease in ATP concentrations and cell viability | [5] |

| PC12 | 250 µM | 24 h | ~50% reduction in cell viability | [10] |

| IMR-32 | Increasing concentrations | Not specified | Increased ROS, increased plasma membrane permeability, decreased cell viability | [9] |

| HEK-hDAT | 88 µM (TC50) | 24 h | Half-maximal toxic concentration | |

| HEK-hDAT with A30P α-synuclein | 58 µM (TC50) | 24 h | Half-maximal toxic concentration | |

| HEK-hDAT with A53T α-synuclein | 39 µM (TC50) | 24 h | Half-maximal toxic concentration |

| Parameter | Cell Line | 6-OHDA Concentration | Incubation Time | Observation | Reference |

| Cytochrome c Release | N27 | 100 µM | 3 h | 80% increase in cytosolic cytochrome c | [4] |

| Cytochrome c Release | N27 | 100 µM | 6 h | 200% increase in cytosolic cytochrome c | [4] |

| Caspase-9 Activity | N27 | 100 µM | 6 h | 75% increase in activity | [4] |

| Caspase-3 Activity | N27 | 100 µM | 6 h | 150% increase in activity | [4] |

| Caspase-3 Activity | N27 | 100 µM | 12 h | 200% increase in activity | [4] |

| Mitochondrial Respiration (RCR) | Rat Brain Mitochondria | IC50 = 200 ± 15 nM | Not applicable | Inhibition of respiratory control ratio | [4] |

| Mitochondrial Respiration (State 3) | Rat Brain Mitochondria | IC50 = 192 ± 17 nM | Not applicable | Inhibition of state 3 respiration | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess 6-OHDA neurotoxicity in vitro.

Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model in Parkinson's disease research due to its dopaminergic characteristics.

-

Cell Culture:

-

Culture SH-SY5Y cells in a growth medium of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM GlutaMAX, and 1% penicillin/streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

-

Differentiation Protocol (Retinoic Acid-Based):

-

Seed SH-SY5Y cells at a desired density in a culture dish.

-

To induce differentiation, replace the growth medium with a differentiation medium consisting of DMEM with low glucose (0.9 g/L), 1% FBS, 1% antibiotic-antimycotic, and 10 µM all-trans-retinoic acid (RA).

-

Incubate the cells in the differentiation medium for 3-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with neurite outgrowth.

-

Preparation of 6-OHDA Solution

6-OHDA is prone to oxidation, so fresh preparation is critical.

-

Prepare a vehicle solution of sterile 0.9% saline containing 0.02% ascorbic acid. The ascorbic acid helps to prevent the auto-oxidation of 6-OHDA.[11]

-

Immediately before use, dissolve 6-OHDA hydrobromide in the vehicle solution to the desired final concentration.

-

Protect the solution from light and use it within a few hours of preparation. A color change to brown or pink indicates oxidation, and the solution should be discarded.[11]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6-OHDA for the desired incubation period.

-

After treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Seed cells in a 96-well plate or on coverslips.

-

After treatment with 6-OHDA, wash the cells with a warm buffer (e.g., PBS or DMEM).

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.[12]

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.[13]

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

JC-1 is a cationic dye that accumulates in mitochondria and can be used to measure changes in mitochondrial membrane potential.

-

Culture and treat cells as required.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[14]

-

Wash the cells with an assay buffer.

-

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence (~530 nm).[15] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[15]

Detection of Apoptosis

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method allows for the quantification of apoptotic and necrotic cells.

-

Harvest the treated cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Western Blotting for Caspase-3 Activation: This technique detects the cleavage of pro-caspase-3 into its active form.

-